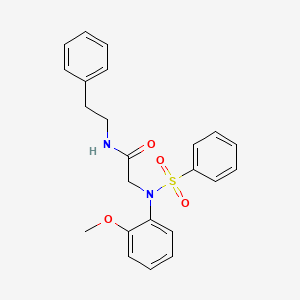
N~2~-(2-methoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-methoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as "Compound X", is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound is a glycine transporter 1 (GlyT1) inhibitor that has shown promising results in preclinical studies. In
Mécanisme D'action
Compound X is a GlyT1 inhibitor, which means it blocks the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a role in the regulation of mood, cognition, and pain perception. By inhibiting the reuptake of glycine, Compound X increases the availability of glycine in the brain, leading to enhanced neurotransmission and improved cognitive and emotional function.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glycine in the brain, leading to enhanced neurotransmission. Additionally, it has been shown to increase the levels of dopamine and serotonin, two neurotransmitters that play a role in mood regulation. These effects have been linked to the antidepressant and antipsychotic effects of Compound X.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Compound X is that it has shown to be well-tolerated in preclinical studies. Additionally, it has a relatively long half-life, which may make it suitable for once-daily dosing. However, one limitation is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on Compound X. One area of interest is in the treatment of addiction. Preclinical studies have shown that Compound X may be effective in reducing drug-seeking behavior in animal models of addiction. Additionally, further studies are needed to explore the potential cognitive-enhancing effects of Compound X. Finally, studies are needed to determine the safety and efficacy of Compound X in humans.
Méthodes De Synthèse
Compound X can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-methoxyaniline and 2-bromoethylbenzene to form N-(2-methoxyphenyl)-2-phenylethanamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-(2-methoxyphenyl)-N-(phenylsulfonyl)-2-phenylethanamine. The final step involves the reaction of this intermediate with glycine to form Compound X.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, antipsychotic, and cognitive-enhancing effects in preclinical studies. Additionally, it has been shown to have potential in the treatment of neuropathic pain and addiction. These findings have sparked interest in further exploring the therapeutic potential of Compound X.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-29-22-15-9-8-14-21(22)25(30(27,28)20-12-6-3-7-13-20)18-23(26)24-17-16-19-10-4-2-5-11-19/h2-15H,16-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNKPAHEFZTEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1-phenyl-1H-pyrazole](/img/structure/B5071156.png)
![3-({[(4-bromophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5071171.png)
![2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5071178.png)
![2-chloro-N-{2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B5071181.png)
![2-[(2,5-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5071187.png)
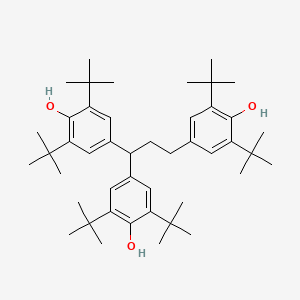
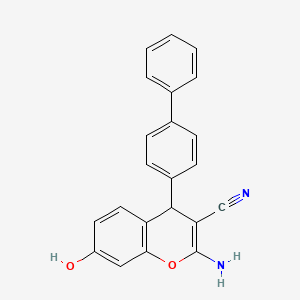
![1,2,3,4-tetrahydro-9-acridinyl[2-(1,2,3,4-tetrahydro-9-acridinylamino)ethyl]amine](/img/structure/B5071204.png)
![N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B5071209.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5071218.png)
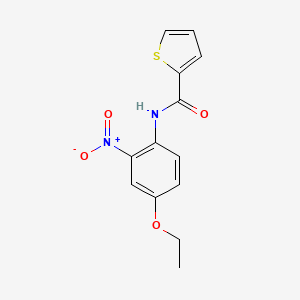
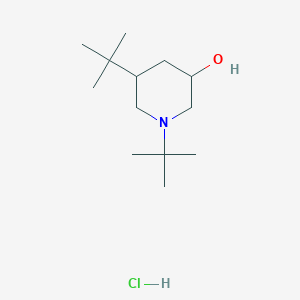
![1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5071231.png)

